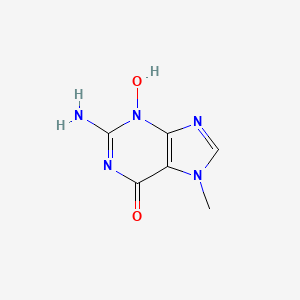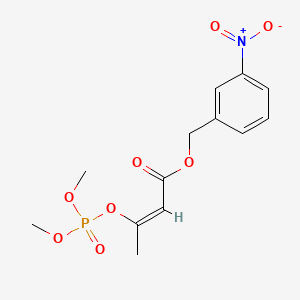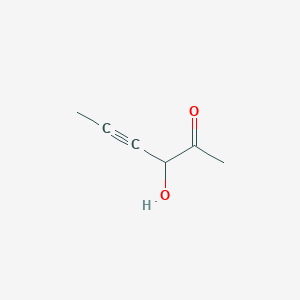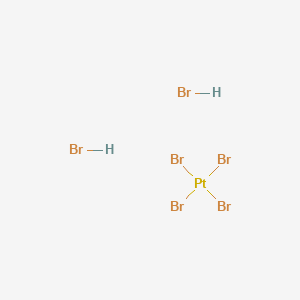
3-Hydroxy-7-methylguanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-7-methylguanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is a metabolite of nucleic acids and is detected in small amounts in human urine. It is formed through the oxidation of 7-methylguanine, another guanine derivative. The presence of this compound in biological systems is significant due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-methylguanine typically involves the oxidation of 7-methylguanine. This can be achieved using various oxidizing agents such as xanthine oxidase. The reaction conditions often include an aqueous medium and controlled temperature to ensure the selective oxidation of the methyl group at the 7-position to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its niche applications and the complexity of its synthesis. the process would generally involve large-scale oxidation reactions with stringent control over reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-methylguanine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Xanthine oxidase, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce dihydroxy derivatives, while substitution can yield various functionalized guanine derivatives.
Scientific Research Applications
3-Hydroxy-7-methylguanine has several scientific research applications:
Chemistry: Used as a model compound to study the oxidation and methylation of nucleobases.
Biology: Investigated for its role in nucleic acid metabolism and its presence in biological fluids as a biomarker.
Medicine: Explored for its potential as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making it a candidate for anticancer therapy.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-methylguanine involves its interaction with specific molecular targets. It competitively inhibits the DNA repair enzyme poly (ADP-ribose) polymerase (PARP) by binding to its active site. This inhibition prevents the enzyme from repairing DNA damage, which can be beneficial in cancer therapy by enhancing the effects of DNA-damaging agents. The compound also interacts with RNA-modifying enzymes, affecting gene expression and RNA stability.
Comparison with Similar Compounds
3-Hydroxy-7-methylguanine is similar to other guanine derivatives such as:
7-Methylguanine: A precursor to this compound, formed through methylation of guanine.
8-Hydroxy-7-methylguanine: Another hydroxylated derivative with similar inhibitory effects on PARP.
Guanine: The parent compound, a fundamental nucleobase in DNA and RNA.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
30345-27-8 |
|---|---|
Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-amino-3-hydroxy-7-methylpurin-6-one |
InChI |
InChI=1S/C6H7N5O2/c1-10-2-8-4-3(10)5(12)9-6(7)11(4)13/h2,13H,1H3,(H2,7,9,12) |
InChI Key |
MDGMWFWAECOQFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N=C(N2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13818674.png)



![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)

![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)



![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
